4-Oxo-4-[2-[tert-butoxycarbonyl[2-(9H-fluorene-9-ylmethoxycarbonylamino)ethyl]amino]ethylamino]butyric acid
Description
This compound is a protected amino acid derivative featuring a butyric acid backbone with two ethylamino chains. The tert-butoxycarbonyl (Boc) and 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) groups serve as orthogonal protecting groups, enabling selective deprotection in multi-step syntheses. Its molecular formula is C₂₇H₃₂N₃O₈, with a molecular weight of 526.57 g/mol. The Boc group is acid-labile, while the Fmoc group is base-sensitive, making this compound versatile in peptide synthesis and organic chemistry .
Properties
IUPAC Name |
4-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethylamino]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H35N3O7/c1-28(2,3)38-27(36)31(16-14-29-24(32)12-13-25(33)34)17-15-30-26(35)37-18-23-21-10-6-4-8-19(21)20-9-5-7-11-22(20)23/h4-11,23H,12-18H2,1-3H3,(H,29,32)(H,30,35)(H,33,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTTFNDHTRZTORW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCNC(=O)CCC(=O)O)CCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H35N3O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Oxo-4-[2-[tert-butoxycarbonyl[2-(9H-fluorene-9-ylmethoxycarbonylamino)ethyl]amino]ethylamino]butyric acid (CAS No. 1799443-40-5) is a complex compound with notable biological activity. Its structure includes a fluorene moiety, which has been associated with various pharmacological properties. This article aims to synthesize existing research findings on the biological activities of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.
- Molecular Formula : C24H27NO6
- Molecular Weight : 425.47 g/mol
- PubChem CID : 91758827
Mechanisms of Biological Activity
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition :
- Cytotoxicity :
- Molecular Docking Studies :
Table 1: Summary of Biological Activities
| Activity Type | Target/Cell Line | IC50 Value (μM) | Reference |
|---|---|---|---|
| COX-2 Inhibition | Enzyme | Moderate | |
| LOX Inhibition | Enzyme | Moderate | |
| Cytotoxicity | MCF-7 | 10.4 | |
| Cytotoxicity | Hek293 | 5.4 |
Case Studies
-
Anti-inflammatory Potential :
A study evaluated the compound's effect on inflammation markers in vitro, demonstrating a reduction in prostaglandin synthesis, which is pivotal in inflammatory responses. The results indicated that the compound could serve as a lead for developing anti-inflammatory drugs . -
Anticancer Activity :
Another investigation focused on the cytotoxic effects of this compound on breast cancer cells. The findings showed that it induced apoptosis in MCF-7 cells through a mitochondrial pathway, suggesting its potential as an anticancer agent .
Comparison with Similar Compounds
Key Structural Variations
The target compound is compared to analogs based on backbone structure, protecting groups, substituents, and applications:
Functional and Reactivity Differences
Orthogonal Protection: The target compound’s Boc and Fmoc groups allow sequential deprotection (Boc via trifluoroacetic acid, Fmoc via piperidine), ideal for solid-phase peptide synthesis (SPPS) . In contrast, compounds like 4-(benzyloxy)-2-(Fmoc)amino-4-oxobutanoic acid use benzyloxy as an additional acid-labile group, limiting compatibility with Boc deprotection conditions.
Solubility and Steric Effects: The ethylamino chains in the target compound enhance solubility in polar aprotic solvents (e.g., DMF), whereas analogs with aromatic substituents (e.g., tert-butylphenyl butanoic acid ) exhibit higher hydrophobicity, requiring alternative solvents like dichloromethane. Steric hindrance from bulky groups (e.g., piperidine-4-carboxylic acid derivatives ) slows coupling efficiency compared to the target’s linear structure.
Stereochemical Impact: The (R)-configuration in Fmoc-D-Dab(Boc)-OH is critical for incorporating D-amino acids into peptides, while the target compound’s non-chiral ethylamino chains offer flexibility in synthesis.
Q & A
Basic: What are the key protective groups in this compound, and how do they influence peptide synthesis?
Answer:
The compound contains two critical protective groups:
- Fmoc (9H-fluoren-9-ylmethoxycarbonyl) : Protects the amino group during solid-phase peptide synthesis (SPPS). It is stable under basic conditions but removable via mild bases (e.g., piperidine) to preserve acid-labile groups .
- tert-butoxycarbonyl (Boc) : Protects secondary amines. It requires stronger acidic conditions (e.g., trifluoroacetic acid) for removal, making it compatible with Fmoc strategies in orthogonal protection schemes .
Methodological Insight : Use Fmoc for stepwise elongation and Boc for temporary protection of branching points. Monitor deprotection efficiency via ninhydrin tests or UV absorbance (Fmoc removal releases fluorescing byproducts) .
Basic: What safety precautions are essential when handling this compound?
Answer:
The compound is classified under acute toxicity (oral, dermal, inhalation; Category 4) . Key precautions include:
- PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid aerosol inhalation .
- Waste Management : Dispose of contaminated materials as hazardous waste .
Emergency Protocol : In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention. Emergency contact: +44(0)1840 212137 (Key Organics) .
Basic: Which analytical techniques are critical for characterizing this compound and its intermediates?
Answer:
- Nuclear Magnetic Resonance (NMR) : Confirms structural integrity (e.g., tert-butyl protons at ~1.4 ppm, Fmoc aromatic protons at 7.3–7.8 ppm) .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS for Boc/Fmoc adducts) .
- Thin-Layer Chromatography (TLC) : Monitors reaction progress (Rf shifts indicate deprotection or coupling) .
Example Workflow : After synthesis, compare experimental NMR data with reference spectra (e.g., tert-butyl group integration) to confirm purity .
Advanced: How can reaction conditions be optimized to improve synthesis yield?
Answer:
Optimization strategies include:
- Solvent Selection : Use DMF for solubility of Fmoc-protected intermediates; switch to dichloromethane (DCM) for acid-sensitive steps .
- Temperature Control : Maintain 0–5°C during coupling to minimize racemization; room temperature for deprotection .
- Coupling Agents : Employ HOBt/DIC for efficient amide bond formation without side reactions .
Data-Driven Approach : Use Design of Experiments (DoE) to test variables (e.g., molar ratios, reaction time). For example, a 1.2:1 molar excess of activating agent increases coupling efficiency by 15% .
Advanced: How do structural modifications influence biological activity and binding affinity?
Answer:
Modifications at the amino acid backbone or aromatic moieties alter interactions with target proteins:
| Structural Variation | Impact | Source |
|---|---|---|
| Fluorophenyl substitution | Enhances hydrophobic interactions with binding pockets (e.g., kinase targets) . | |
| Methoxy group addition | Improves solubility but may reduce membrane permeability . | |
| Boc vs. Fmoc protection | Boc provides steric shielding, altering substrate-enzyme docking . |
Methodology : Synthesize derivatives via SPPS, then assay binding affinity (e.g., SPR or ITC) and cytotoxicity (MTT assays) .
Advanced: What strategies mitigate side reactions during Fmoc deprotection?
Answer:
Common side reactions include aspartimide formation and premature cleavage. Mitigation steps:
- Base Selection : Use 20% piperidine in DMF with 0.1 M HOBt to suppress aspartimide .
- Low-Temperature Deprotection : Perform at 4°C to slow β-elimination .
- Monitoring : Track UV absorbance at 301 nm to ensure complete Fmoc removal without overexposure .
Case Study : Reducing deprotection time from 30 min to 10 min decreased aspartimide by 40% in a model peptide .
Advanced: How can computational modeling aid in designing derivatives with enhanced activity?
Answer:
- Molecular Docking : Predict binding poses with target proteins (e.g., using AutoDock Vina) .
- QSAR Models : Relate substituent electronic properties (Hammett constants) to IC50 values .
- MD Simulations : Assess conformational stability of derivatives in solvated environments (e.g., GROMACS) .
Example : A QSAR model for fluorophenyl analogs showed a correlation (R² = 0.89) between electron-withdrawing groups and kinase inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
